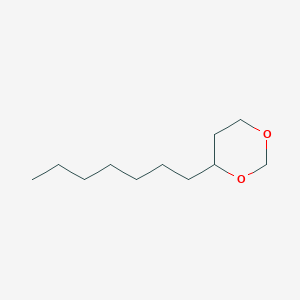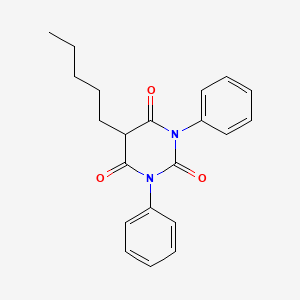
Barbituric acid, 1,3-diphenyl-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1,3-diphenyl-5-pentyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound
Méthodes De Préparation
The synthesis of barbituric acid, 1,3-diphenyl-5-pentyl-, can be achieved through multicomponent reactions. One common method involves the reaction of arylglyoxal, barbituric acid, and aryl thioamides in the presence of a few drops of water and liquid-assisted grinding. This reaction provides the corresponding trisubstituted thiazoles tethered with a barbituric acid moiety within 30 minutes . Another method involves a sequential two-step one-pot process using aryl nitriles, ammonium sulphide, arylglyoxal, and barbituric acid in an aqueous medium .
Analyse Des Réactions Chimiques
Barbituric acid, 1,3-diphenyl-5-pentyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form coordination complexes with metal ions, such as silver (Ag) ions, under specific conditions .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in pharmaceutical chemistry. Barbituric acid derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . Additionally, these compounds are used in material sciences for the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of barbituric acid, 1,3-diphenyl-5-pentyl-, involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives can act as inhibitors of enzymes, such as urease, by binding to the active site and inhibiting its activity . The enol form of barbituric acid derivatives is more stable and interacts more effectively with the enzyme’s active site compared to the keto form .
Comparaison Avec Des Composés Similaires
Barbituric acid, 1,3-diphenyl-5-pentyl-, can be compared with other similar compounds, such as 1,3-diethyl-2-thiobarbituric acid and 1,3-dibutyl-2-thiobarbituric acid. These compounds share similar structural features but differ in their substituents and specific properties . For example, 1,3-diethyl-2-thiobarbituric acid behaves as an S-donor ligand under acidic conditions, while 1,3-dibutyl-2-thiobarbituric acid has unique coordination properties with metal ions .
Propriétés
Numéro CAS |
5148-23-2 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-pentyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
Clé InChI |
JWQYKFIJMDTUFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


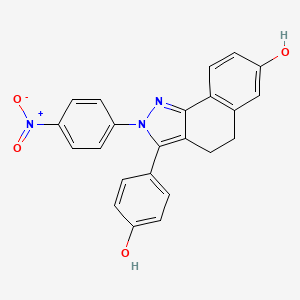

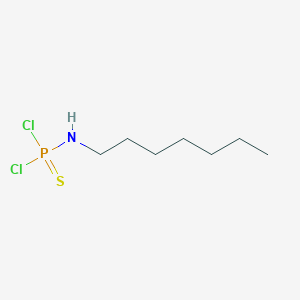
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
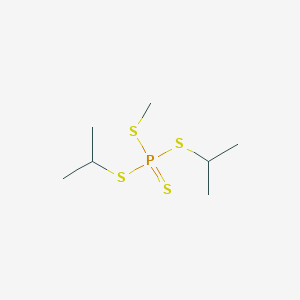
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
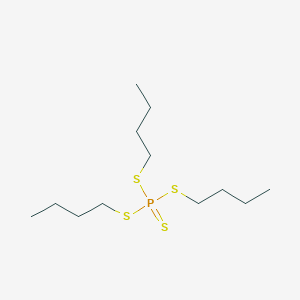

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

